molecular formula C18H27NO5 B1599039 Bulgarsenine CAS No. 62018-77-3

Bulgarsenine

Cat. No.: B1599039
CAS No.: 62018-77-3
M. Wt: 337.4 g/mol
InChI Key: KUYRTCOXLIWTED-SXBDOOTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bulgarsenine involves the extraction of the compound from the plant Senecio nemorensis L. The process typically includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bulgarsenine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as zinc dust or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bulgarsenine involves its interaction with cellular components. It is known to exert toxic effects by interfering with cellular metabolism and protein synthesis. The molecular targets and pathways involved include the inhibition of specific enzymes and disruption of nucleic acid function .

Comparison with Similar Compounds

Similar Compounds

Bulgarsenine is similar to other pyrrolizidine alkaloids such as:

  • Cronaburmine
  • Crotananine
  • Grantianine
  • Nemorensine
  • Pterophorine
  • Retusamine
  • Sceleratine
  • Senecivernine

Uniqueness

What sets this compound apart from these similar compounds is its specific macro-ring structure and the arrangement of ester carbonyls. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(1R,4E,7R,8R,12S,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadec-4-ene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h9,12-14,16,22H,4-8,10H2,1-3H3/b11-9+/t12-,13-,14-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYRTCOXLIWTED-SXBDOOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)OC2CCN3C2C(CC3)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2[C@H](CC3)COC(=O)[C@]1(C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62018-77-3
Record name Bulgarsenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062018773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bulgarsenine
Reactant of Route 2
Bulgarsenine
Reactant of Route 3
Bulgarsenine
Reactant of Route 4
Bulgarsenine
Reactant of Route 5
Bulgarsenine
Reactant of Route 6
Bulgarsenine
Customer
Q & A

Q1: What plant species is Bulgarsenine commonly found in and what are the potential health risks associated with this?

A1: this compound has been isolated from several Senecio species, including Senecio nemorensis [, , ] and Senecio iodanthus []. It's important to note that Senecio species are known to contain Pyrrolizidine Alkaloids (PAs), some of which, including this compound, have been associated with toxic side-effects []. This raises concerns about the medicinal use of these plants due to potential hazards to human health.

Q2: Besides this compound, are there other Pyrrolizidine Alkaloids found in these Senecio species?

A2: Yes, research has identified several other PAs alongside this compound in these plants. For example, Senecio nemorensis also contains 7-Senecioyl-9-sarracinoyl-retronecine, Retroisosenine, and Doriasenine []. Similarly, Senecio iodanthus yields Iodanthine, Retroisosenine, Mulgediifoliine, and (12S)-12-hydroxyretroisosenine []. The presence of multiple PAs, each potentially with its own toxicity profile, further complicates the safety assessment of these plants for medicinal or other uses.

Q3: Can you tell me more about the chemical structure of this compound?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention that its structure, along with that of Iodanthine, was confirmed using X-ray diffraction analysis []. This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its properties and potential interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.